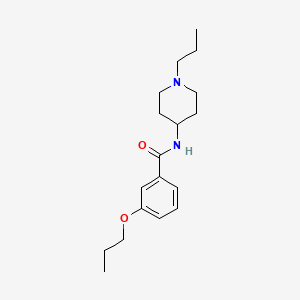

3-propoxy-N-(1-propyl-4-piperidinyl)benzamide

Übersicht

Beschreibung

"3-propoxy-N-(1-propyl-4-piperidinyl)benzamide" belongs to a class of organic compounds that involve piperidine derivatives, known for their diverse pharmacological activities. The research into piperidine derivatives spans decades, focusing on synthesizing novel compounds with enhanced biological activities and understanding their molecular structures and interactions.

Synthesis Analysis

Piperidine derivatives, such as "3-propoxy-N-(1-propyl-4-piperidinyl)benzamide," are synthesized through various chemical reactions, often involving the functionalization of piperidine rings or the coupling of piperidine-containing fragments with benzamide derivatives. For example, novel piperidine derivatives have been synthesized for anti-acetylcholinesterase activity, showcasing the steps involved in introducing specific functional groups to achieve desired biological activities (Sugimoto et al., 1990).

Molecular Structure Analysis

The molecular structure of piperidine derivatives is crucial for their chemical and biological properties. Studies often employ spectroscopic methods, such as NMR and X-ray crystallography, to elucidate the compound's structure. This analysis is fundamental in understanding the interaction of these molecules with biological targets. For instance, the molecular interaction of specific piperidine-based antagonists with the CB1 cannabinoid receptor has been studied to understand the conformational preferences and binding mechanisms (Shim et al., 2002).

Wissenschaftliche Forschungsanwendungen

Virtual Screening and Anticancer Potential

Virtual screening targeting the urokinase receptor (uPAR) identified compounds with promising anticancer properties, leading to the synthesis of analogs that demonstrated significant inhibition of breast cancer cell invasion, migration, adhesion, and angiogenesis. These compounds showed potent cell growth inhibition and induced apoptosis, highlighting their potential as a starting point for the development of next-generation anticancer drugs (Wang et al., 2011).

Antiarrhythmic Activity

Research into N-(piperidylalkyl)trifluoroethoxybenzamides revealed compounds with potent oral antiarrhythmic activity in mice. The study showed that structural variations within the benzamide scaffold could lead to significant antiarrhythmic effects, suggesting a potential pathway for developing new therapeutic agents (Banitt et al., 1977).

Anti-Acetylcholinesterase Activity

A series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives were synthesized and evaluated for their anti-acetylcholinesterase (AChE) activity. Modifications to the benzamide moiety significantly increased activity, indicating the importance of the piperidine and benzamide units in enhancing AChE inhibition. This suggests potential applications in treating conditions like Alzheimer's disease (Sugimoto et al., 1990).

Anti-Fatigue Effects

Benzamide derivatives, such as 1-(1,3-benzodioxol-5-ylcarbonyl) piperidine, were synthesized and showed significant anti-fatigue effects in mice. These compounds extended swimming times to exhaustion, indicating potential as anti-fatigue agents (Wu et al., 2014).

Antibacterial Agents

Novel substituted benzamides were synthesized and demonstrated potent antibacterial activities against both Gram-positive and Gram-negative bacteria. The findings suggest these compounds could serve as leads for the development of new antibacterial therapies (Vinaya et al., 2008).

Wound-Healing Potential

Investigation into the wound-healing potential of certain benzamide derivatives indicated significant improvements in wound closure and tensile strength in rat models. These derivatives could offer a novel approach to enhancing wound healing in clinical settings (Vinaya et al., 2009).

Eigenschaften

IUPAC Name |

3-propoxy-N-(1-propylpiperidin-4-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28N2O2/c1-3-10-20-11-8-16(9-12-20)19-18(21)15-6-5-7-17(14-15)22-13-4-2/h5-7,14,16H,3-4,8-13H2,1-2H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWYWIPKYSKJYST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CCC(CC1)NC(=O)C2=CC(=CC=C2)OCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-propoxy-N-(1-propylpiperidin-4-yl)benzamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-({3-ethoxy-2-[(2-fluorobenzyl)oxy]benzyl}amino)ethanol hydrochloride](/img/structure/B4579221.png)

![6-bromo-3-[4-(4-butylphenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one](/img/structure/B4579233.png)

![methyl 2-{[4-(4-ethoxyphenyl)-6,7-dimethoxy-2-naphthoyl]amino}benzoate](/img/structure/B4579250.png)

![4-({[(2,3-dimethylcyclohexyl)amino]carbonothioyl}amino)-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B4579251.png)

![ethyl 4-{[3-(3,4-dimethoxyphenyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-1-piperazinecarboxylate](/img/structure/B4579256.png)

![2-cyano-3-[1-(2,3-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-(3-ethoxyphenyl)acrylamide](/img/structure/B4579260.png)

![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-cyclopropyl-N~2~-(2-methylbenzyl)glycinamide](/img/structure/B4579271.png)

![N-[2-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-4-fluorobenzamide](/img/structure/B4579277.png)

![2-{[(4,5-dimethyl-3-thienyl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B4579305.png)

![N~2~-[4-(benzyloxy)phenyl]-N~1~-(4-chlorobenzyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4579320.png)